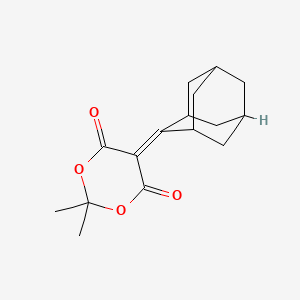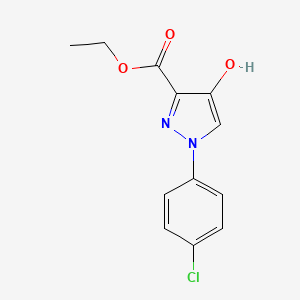
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid” is a chemical compound with the molecular formula C12H12ClFO2 . It has a molecular weight of 242.68 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) . The canonical SMILES representation is C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų . It has a XLogP3-AA value of 3.5 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid plays a significant role in synthetic chemistry, particularly as a precursor or intermediate in the synthesis of complex molecules. Research has developed practical synthesis methods for related compounds, highlighting the importance of such intermediates in the manufacture of pharmaceuticals, including non-steroidal anti-inflammatory drugs and analgesics. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, underscores the critical role of chloro-fluorophenyl compounds in drug synthesis (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental persistence and impact of fluorinated compounds, including those related to 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid, are of growing concern. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of these substances. Understanding the degradation pathways is crucial for assessing the environmental impact and developing strategies for mitigating pollution (Liu & Avendaño, 2013).
Toxicology and Risk Assessment
Research on the toxicity of compounds structurally similar to 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid is essential for understanding their safety profile. The toxicological assessments of various fluorophores used in molecular imaging provide insights into the potential risks associated with the use of fluorinated compounds. This research is vital for ensuring the safe application of these compounds in medical diagnostics and therapeutic interventions (Alford et al., 2009).
Applications in Material Science
The unique chemical properties of fluorinated compounds, including those with chloro-fluorophenyl groups, make them valuable in material science, particularly in the development of polymers with specific functionalities. The review on the application of polymers of low concern and regulatory criteria to fluoropolymers illustrates the importance of these materials in various industrial applications due to their exceptional stability and performance characteristics (Henry et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEURCWSQHENQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352941 |
Source


|
| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
CAS RN |
214263-01-1 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

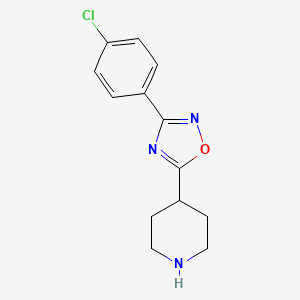


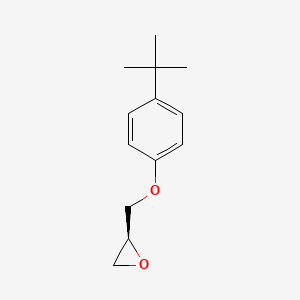

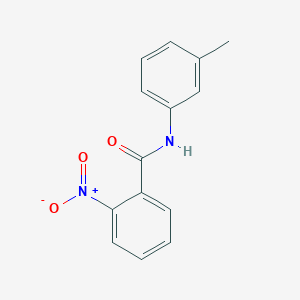

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)


